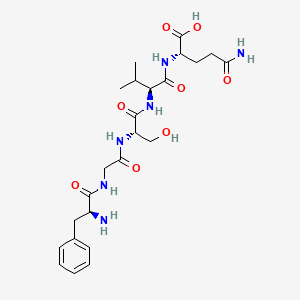![molecular formula C25H23N3O4S B14225016 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate CAS No. 824409-58-7](/img/structure/B14225016.png)
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with a methanesulfonate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenyl group through further substitution reactions. Finally, the methanesulfonate group is introduced using sulfonation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring and phenyl group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the acridine moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with enzymes and proteins, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl benzoate
- 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl benzyl carbonate
Uniqueness
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
824409-58-7 |
|---|---|
Formule moléculaire |
C25H23N3O4S |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C25H23N3O4S/c1-33(30,31)32-19-8-6-7-18(17-19)27-13-15-28(16-14-27)25(29)24-20-9-2-4-11-22(20)26-23-12-5-3-10-21(23)24/h2-12,17H,13-16H2,1H3 |
Clé InChI |
LDUHRKFBXPBHSP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


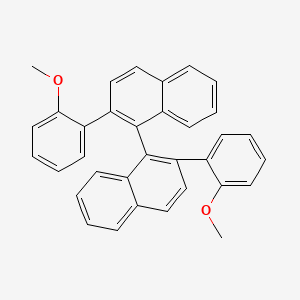
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)

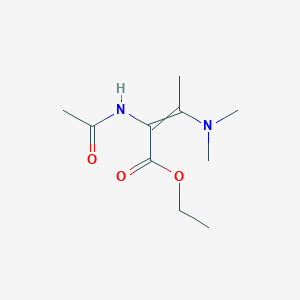

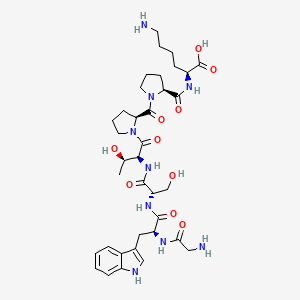

methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
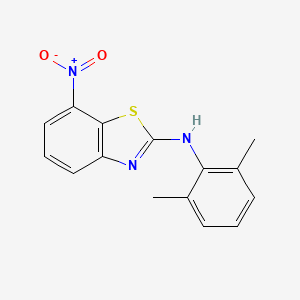
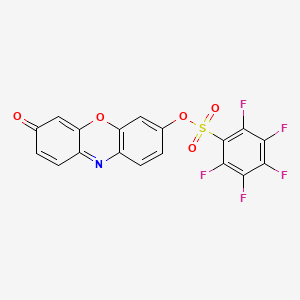
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
